![molecular formula C20H25NO2 B2584297 6',6',8'-Trimethyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione CAS No. 896662-50-3](/img/structure/B2584297.png)

6',6',8'-Trimethyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

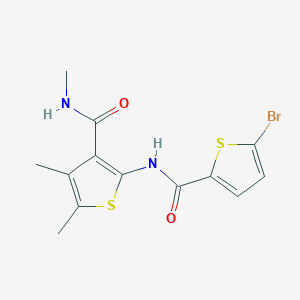

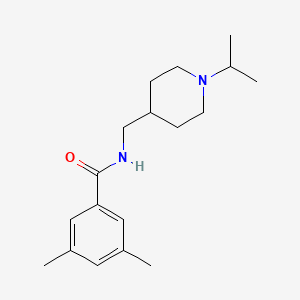

The compound “6’,6’,8’-Trimethyl-5’,6’-dihydrospiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione” is a chemical substance with the molecular formula C20H25NO2 . It has an average mass of 311.418 Da and a mono-isotopic mass of 311.188538 Da . This compound is available for purchase for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. For “6’,6’,8’-Trimethyl-5’,6’-dihydrospiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione”, it consists of 20 carbon atoms, 25 hydrogen atoms, and 2 oxygen atoms, along with a nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, boiling point, melting point, and solubility. For “6’,6’,8’-Trimethyl-5’,6’-dihydrospiro[cycloheptane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione”, its molecular weight is 311.42 . Other specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives are recognized for their effectiveness as anticorrosive materials. These compounds are known to form highly stable chelating complexes with surface metallic atoms through coordination bonding, showcasing significant protection against metallic corrosion. This property is attributed to their high electron density, enabling them to adsorb effectively on metallic surfaces (Verma, Quraishi, & Ebenso, 2020).

Pyrrolidine Ring in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is utilized in medicinal chemistry for developing compounds to treat human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional coverage. This review highlights the role of pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, in the design of bioactive molecules with target selectivity (Li Petri et al., 2021).

Quinoxaline Compounds in Antitumor Properties

Quinoxaline and its analogs have been investigated for their antitumoral properties. These compounds are used in various applications, including as dyes, pharmaceuticals, and antibiotics. The antitumoral properties of quinoxaline compounds have been a subject of research, exploring their potential as catalysts' ligands and their synthesis through condensation reactions (Pareek & Kishor, 2015).

Quinazoline and Pyrimidine in Optoelectronic Materials

Quinazoline derivatives are explored for their applications in electronic devices, luminescent elements, and photoelectric conversion elements due to their broad spectrum of biological activities. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value in creating novel optoelectronic materials (Lipunova et al., 2018).

Propiedades

IUPAC Name |

6,9,9-trimethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-11,1'-cycloheptane]-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-13-10-14-16-15(11-13)19(2,3)12-20(8-6-4-5-7-9-20)21(16)18(23)17(14)22/h10-11H,4-9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZHFQIYMYHWBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=C1)C(CC4(N3C(=O)C2=O)CCCCCC4)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2584217.png)

![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide](/img/structure/B2584223.png)

![N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2584226.png)

![2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2584227.png)

![(E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2584230.png)